Bromoacetic-13c2 acid
Overview
Description
Bromoacetic-13c2 acid is a labeled compound where the carbon atoms are isotopically enriched with carbon-13. This compound is used in various scientific research applications due to its unique properties. The molecular formula of this compound is Br13CH213CO2H, and it has a molecular weight of 140.93 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromoacetic-13c2 acid can be synthesized through the bromination of acetic acid. One common method is the Hell–Volhard–Zelinsky reaction, which involves the bromination of acetic acid in the presence of phosphorus tribromide (PBr3) and bromine (Br2) . The reaction conditions typically involve heating the mixture to facilitate the bromination process.
Industrial Production Methods
In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The isotopic labeling with carbon-13 is achieved by using isotopically enriched starting materials .
Chemical Reactions Analysis
Types of Reactions
Bromoacetic-13c2 acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: The bromine atom can be reduced to form acetic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Products include hydroxyacetic acid or aminoacetic acid.
Oxidation Reactions: Products include glycolic acid or other oxidized derivatives.
Reduction Reactions: Products include acetic acid or its derivatives.
Scientific Research Applications
Bromoacetic-13c2 acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the synthesis of labeled compounds for various industrial applications, including the production of labeled pharmaceuticals
Mechanism of Action
The mechanism of action of Bromoacetic-13c2 acid involves its incorporation into chemical or biological systems where the carbon-13 label allows for tracking and analysis. The bromine atom can participate in substitution reactions, making it a versatile intermediate in synthetic chemistry. In biological systems, the labeled carbon atoms can be traced using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, providing insights into metabolic pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Chloroacetic acid-2-13C: Similar to Bromoacetic-13c2 acid but with a chlorine atom instead of bromine.
Iodoacetic acid-13C: Contains an iodine atom instead of bromine, used in similar applications.
Ethyl bromoacetate-13C2: An ester derivative of this compound, used in different synthetic applications.
Uniqueness
This compound is unique due to its specific isotopic labeling with carbon-13 and the presence of a bromine atom, which makes it particularly useful in substitution reactions and as a tracer in various scientific studies. Its versatility and wide range of applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
2-bromoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPAWGWELVVRCH-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52947-00-9 | |
Record name | 52947-00-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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